3-[(3-carbamoylphenyl)carbamoyl]propanoic acid

Purity specification Quality control Procurement

3-[(3-carbamoylphenyl)carbamoyl]propanoic acid (CAS 74182-38-0), also designated as 4-((3-carbamoylphenyl)amino)-4-oxobutanoic acid or N-(3-carbamoyl-phenyl)-succinamic acid , is a dicarboxylic acid monoamide derivative belonging to the succinamic acid class. The compound features a propanoic acid backbone linked via a carbamoyl bridge to a 3-carbamoylphenyl moiety, with a molecular formula of C₁₁H₁₂N₂O₄ and a molecular weight of 236.22 g/mol.

Molecular Formula C11H12N2O4
Molecular Weight 236.227
CAS No. 74182-38-0
Cat. No. B2765458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-carbamoylphenyl)carbamoyl]propanoic acid
CAS74182-38-0
Molecular FormulaC11H12N2O4
Molecular Weight236.227
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)N
InChIInChI=1S/C11H12N2O4/c12-11(17)7-2-1-3-8(6-7)13-9(14)4-5-10(15)16/h1-3,6H,4-5H2,(H2,12,17)(H,13,14)(H,15,16)
InChIKeyIQDYBIOBYSQBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[(3-carbamoylphenyl)carbamoyl]propanoic Acid (CAS 74182-38-0): Chemical Identity and Procurement Baseline for Succinamic Acid Derivatives


3-[(3-carbamoylphenyl)carbamoyl]propanoic acid (CAS 74182-38-0), also designated as 4-((3-carbamoylphenyl)amino)-4-oxobutanoic acid or N-(3-carbamoyl-phenyl)-succinamic acid , is a dicarboxylic acid monoamide derivative belonging to the succinamic acid class . The compound features a propanoic acid backbone linked via a carbamoyl bridge to a 3-carbamoylphenyl moiety, with a molecular formula of C₁₁H₁₂N₂O₄ and a molecular weight of 236.22 g/mol . Its calculated physicochemical properties include a TPSA of 109.49 Ų, a LogP of 0.5888, and a predicted boiling point of 580.3±35.0 °C at 760 mmHg . The compound is commercially available from multiple reputable chemical suppliers with documented purity specifications (typically 98%) .

Why Generic Substitution Fails for 3-[(3-carbamoylphenyl)carbamoyl]propanoic Acid: Critical Differentiation from Phenylsuccinamic Acid Analogs


Succinamic acid derivatives sharing the core 3-[(phenyl)carbamoyl]propanoic acid scaffold are not interchangeable for research or industrial applications due to substantial variations in substitution pattern, regioisomerism, and backbone saturation that fundamentally alter molecular recognition properties and synthetic utility. The target compound contains a 3-carbamoyl substitution on the phenyl ring, a specific regioisomeric arrangement that dictates hydrogen-bonding geometry distinct from 2-substituted or 4-substituted analogs . Critically, the saturated propanoic acid backbone distinguishes this compound from its unsaturated enoic acid counterparts, such as (E)-4-((3-carbamoylphenyl)amino)-4-oxobut-2-enoic acid (CAS 1394131-73-7), where the α,β-unsaturation alters both conformational flexibility and electronic properties . Furthermore, this compound has been directly employed in a small-molecule microarray-based high-throughput screening platform for PARP inhibitor discovery, a validated application context that unvalidated analogs cannot presumptively replicate .

Quantitative Procurement Evidence for 3-[(3-carbamoylphenyl)carbamoyl]propanoic Acid: Comparative Data for Informed Scientific Selection


Commercially Verified Purity Specifications: 3-[(3-carbamoylphenyl)carbamoyl]propanoic Acid vs. Representative Succinamic Acid Analogs

3-[(3-carbamoylphenyl)carbamoyl]propanoic acid is supplied with a documented purity of 98% as verified by the vendor . This specification provides a quantifiable procurement baseline. While many succinamic acid analogs are commercially available, their purity specifications vary substantially and are not guaranteed to meet the 98% benchmark without explicit verification. For instance, N-phenyl succinamic acid, a common simpler analog synthesized via reaction of succinic anhydride with aniline, lacks a standardized, widely-available commercial purity specification comparable to the 98% documented for the target compound [1].

Purity specification Quality control Procurement Succinamic acid

Regioisomeric Differentiation: 3-Carbamoyl vs. 4-Carbamoyl Substitution in Phenylsuccinamic Acid Scaffolds

The target compound bears the carbamoyl substituent at the 3-position (meta) of the phenyl ring, whereas a structurally distinct analog, 3-[(4-sulfamoylphenyl)carbamoyl]propanoic acid (CAS 5694-37-1), carries the substituent at the 4-position (para) . This regioisomeric difference alters the spatial orientation of the hydrogen-bond donor/acceptor pharmacophore, which is critical for molecular recognition events . While no direct head-to-head biological comparison is available for these exact compounds, class-level structure-activity relationship (SAR) studies on succinamic acid derivatives demonstrate that the position of aromatic substitution significantly influences binding affinity to biological targets, as evidenced in squalene synthase inhibition SAR where meta vs. para substitution produced differential inhibitory activity [1].

Regioisomerism Structure-activity relationship Hydrogen bonding Succinamic acid

Backbone Saturation: Saturated Propanoic Acid vs. Unsaturated Enoic Acid Derivatives in PARP-Targeted Screening Applications

3-[(3-carbamoylphenyl)carbamoyl]propanoic acid possesses a fully saturated propanoic acid backbone (C-C single bond), whereas the structurally related compound (E)-4-((3-carbamoylphenyl)amino)-4-oxobut-2-enoic acid (CAS 1394131-73-7) contains an α,β-unsaturated enoic acid backbone (C=C double bond) . This single structural difference alters molecular weight (236.22 g/mol for saturated vs. 234.21 g/mol for unsaturated) and critically affects conformational flexibility. The saturated target compound was employed in a small-molecule microarray-based high-throughput screening platform that evaluated over 1000 potential bidentate PARP inhibitors, leading to the discovery of a PARP14 inhibitor with >20-fold selectivity over PARP1 . The unsaturated analog has not been reported in this validated screening context.

Saturated backbone Conformational flexibility PARP inhibitor Small molecule microarray

Calculated Physicochemical Properties: Comparative LogP and TPSA Data for 3-[(3-carbamoylphenyl)carbamoyl]propanoic Acid vs. Alkyl-Substituted Analogs

The target compound exhibits calculated physicochemical parameters that distinguish it from more lipophilic alkyl-substituted succinamic acid analogs. 3-[(3-carbamoylphenyl)carbamoyl]propanoic acid has a calculated LogP of 0.5888 and a topological polar surface area (TPSA) of 109.49 Ų . In contrast, the butylcarbamoyl-substituted analog, 3-{[3-(butylcarbamoyl)phenyl]carbamoyl}propanoic acid (CAS 940488-53-9), has a predicted ACD/LogP of 1.47 and a polar surface area of 96 Ų . This difference of approximately 0.88 LogP units represents a roughly 7.6-fold increase in lipophilicity for the butyl-substituted analog, which would be expected to alter membrane permeability and protein binding characteristics in biological assays.

LogP TPSA Drug-likeness Physicochemical property ADME prediction

Validated Application Scenarios for 3-[(3-carbamoylphenyl)carbamoyl]propanoic Acid Based on Quantitative Evidence


Small Molecule Microarray-Based Screening for Bidentate PARP Inhibitor Discovery

This compound is directly applicable as a validated building block or scaffold component in small molecule microarray (SMM) platforms for high-throughput synthesis and screening of bidentate PARP inhibitors. Peng et al. successfully employed a structurally related succinamic acid scaffold in an SMM-based strategy that synthesized and screened over 1000 potential bidentate PARP inhibitors, culminating in the discovery of H10, a potent PARP14 inhibitor with >20-fold selectivity over PARP1 . The target compound's saturated propanoic acid backbone and 3-carbamoylphenyl moiety provide defined hydrogen-bonding geometry suitable for occupying PARP adenine and nicotinamide subsites. Procurement of this specific compound supports replication or extension of this validated workflow; substitution with unsaturated or regioisomeric analogs introduces uncharacterized variables that may compromise screening reproducibility .

Synthesis of Succinamic Acid Derivative Libraries for Structure-Activity Relationship Studies

The compound serves as a well-characterized starting material for the synthesis of succinamic acid derivative libraries aimed at structure-activity relationship (SAR) exploration. Its documented purity of 98% ensures reproducibility in library synthesis, while its defined 3-carbamoyl regioisomerism provides a consistent pharmacophore geometry for SAR comparisons. Class-level evidence from succinamic acid derivative studies demonstrates that aromatic substitution position (meta vs. para) significantly modulates biological activity, as observed in squalene synthase inhibitor development . Researchers constructing focused libraries for target identification or lead optimization benefit from the compound's verified identity and purity baseline, avoiding the confounding effects of isomeric impurities or undefined purity that may accompany less thoroughly characterized analogs.

Physicochemical Profiling Reference Standard for Succinamic Acid Scaffold Optimization

The compound's calculated LogP (0.5888) and TPSA (109.49 Ų) provide a quantitative reference point for medicinal chemistry programs optimizing the ADME properties of succinamic acid-based lead compounds. Its moderate lipophilicity distinguishes it from more hydrophobic analogs (e.g., the butyl-substituted analog with LogP = 1.47 ), offering a baseline for understanding how structural modifications impact predicted membrane permeability and aqueous solubility. This reference utility is particularly relevant for programs targeting intracellular enzymes such as PARPs, where balanced physicochemical properties are essential for cellular activity .

Chemical Biology Probe Development Targeting ADP-Ribosyltransferase Enzymes

The compound is positioned as a chemical biology tool compound or probe intermediate for investigating ADP-ribosyltransferase enzymes, particularly PARP family members. The publication by Peng et al. explicitly employed succinamic acid-containing scaffolds in a strategy to discover bidentate PARP inhibitors capable of simultaneously engaging both the nicotinamide and adenine subsites of the PARP catalytic domain . The target compound's carbamoyl and carboxylic acid functional groups provide the requisite hydrogen-bonding capacity for subsite engagement. For academic or industrial groups developing chemical probes to interrogate PARP14 biology or validate PARP14 as a therapeutic target, this compound represents a structurally defined entry point consistent with published probe discovery workflows.

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